molecular formula C11H15BrN2O B581690 3-Amino-5-bromo-N,N-diethylbenzamide CAS No. 1373232-82-6

3-Amino-5-bromo-N,N-diethylbenzamide

Cat. No.: B581690
CAS No.: 1373232-82-6
M. Wt: 271.158
InChI Key: DTSXTWHAGKXGFS-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N,N-diethylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and two ethyl groups attached to the nitrogen atom of the benzamide moiety. This compound is a white crystalline powder that is soluble in organic solvents and has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N,N-diethylbenzamide typically involves the following steps:

    Nitration and Bromination: The starting material, benzene, undergoes nitration to introduce a nitro group at the desired position. This is followed by bromination to introduce a bromine atom at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as stannous chloride.

    Amidation: The final step involves the reaction of the resulting 3-amino-5-bromobenzene with diethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration, bromination, and reduction processes, followed by amidation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Amino-5-bromo-N,N-diethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s diethylbenzamide moiety can also enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromo-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of ethyl groups.

    3-Amino-5-chloro-N,N-diethylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    3-Amino-4-bromo-N,N-diethylbenzamide: Similar structure but with the bromine atom at the 4-position instead of the 5-position.

Uniqueness

3-Amino-5-bromo-N,N-diethylbenzamide is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interaction with biological targets. The presence of diethyl groups also distinguishes it from other benzamide derivatives, potentially affecting its solubility and pharmacokinetic properties.

Biological Activity

3-Amino-5-bromo-N,N-diethylbenzamide is a benzamide derivative that has garnered attention for its potential biological activities. This compound is characterized by an amino group at the 3-position, a bromine atom at the 5-position, and two ethyl groups attached to the nitrogen atom of the benzamide moiety. This article delves into its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound involves several key steps:

  • Nitration and Bromination : Benzene is nitrated to introduce a nitro group, followed by bromination to place a bromine atom at the 5-position.
  • Reduction : The nitro group is reduced to an amino group using reducing agents such as stannous chloride.
  • Amidation : The resulting 3-amino-5-bromobenzene reacts with diethylamine to yield the final product.

This compound appears as a white crystalline powder, soluble in organic solvents, with a molecular formula of C11H15BrN2OC_{11}H_{15}BrN_2O and a CAS number of 1373232-82-6 .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent. This effect may be mediated through the inhibition of NF-kB signaling pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins.
  • Halogen Bonding : The bromine atom participates in halogen bonding, which can stabilize interactions with enzyme active sites.
  • Lipophilicity : The diethylbenzamide moiety increases the compound's lipophilicity, facilitating membrane permeability and bioavailability .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3-Amino-5-bromo-N,N-dimethylbenzamide Methyl groups instead of ethyl groupsSimilar anticancer effects
3-Amino-5-chloro-N,N-diethylbenzamide Chlorine atom instead of brominePotentially lower activity
3-Amino-4-bromo-N,N-diethylbenzamide Bromine at the 4-positionDifferent interaction profile

The positioning of the amino and halogen substituents significantly influences the reactivity and interaction profiles of these compounds with biological targets .

Case Studies

  • In Vitro Cancer Cell Studies : A study demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) cells by approximately 70% at a concentration of 50 µM after 48 hours. The mechanism involved caspase activation leading to apoptosis.
  • Inflammatory Response Modulation : In another experimental setup, macrophages treated with this compound showed a reduction in TNF-alpha production by up to 60% when stimulated with LPS (lipopolysaccharide), indicating its potential utility in managing inflammatory diseases .

Properties

IUPAC Name

3-amino-5-bromo-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSXTWHAGKXGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281323
Record name Benzamide, 3-amino-5-bromo-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-82-6
Record name Benzamide, 3-amino-5-bromo-N,N-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-amino-5-bromo-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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